Cas no 178231-95-3 (Calystegine B3)

Calystegine B3 化学的及び物理的性質

名前と識別子

-

- Calystegine B3

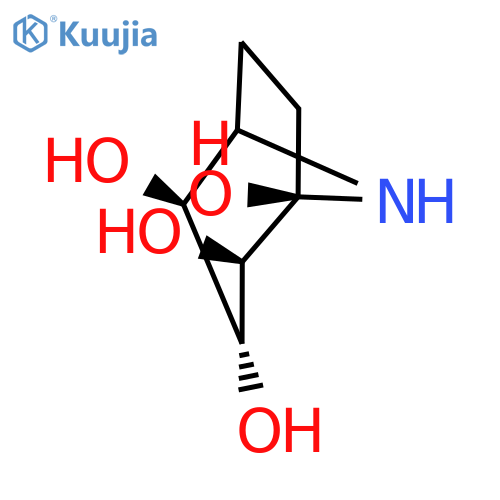

- (1R,2R,3R,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol

- 2-Epicalystegine B2

- Calystegin B3

- (1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-2,3,4,5-tetrol

- DTXSID101319081

- CHEMBL3233944

- AKOS006345680

- 8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-

- BDBM50002857

- FS-6671

- (1S,2R,3R,4S,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

- 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-

- (+)-Calystegine B3

- AKOS040735543

- MC09819

- 178231-95-3

-

- MDL: MFCD18782655

- インチ: InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1

- InChIKey: FXFBVZOJVHCEDO-IECVIRLLSA-N

- ほほえんだ: C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O

計算された属性

- せいみつぶんしりょう: 175.08445790g/mol

- どういたいしつりょう: 175.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.4

- トポロジー分子極性表面積: 93Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.722±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 可溶性(240 g/l)(25ºC)、

Calystegine B3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C214960-.1mg |

Calystegine B3 |

178231-95-3 | .1mg |

$ 160.00 | 2022-04-01 | ||

| A2B Chem LLC | AB00688-1mg |

8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)- |

178231-95-3 | 1mg |

$507.00 | 2024-04-20 | ||

| TRC | C214960-.2mg |

Calystegine B3 |

178231-95-3 | .2mg |

$ 265.00 | 2022-04-01 |

Calystegine B3 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

Calystegine B3に関する追加情報

Calystegine B3(CAS No. 178231-95-3)の科学的特性と応用可能性

Calystegine B3は、天然に存在するポリヒドロキシノルチジンアルカロイドの一種であり、植物由来の生理活性化合物として注目されています。CAS登録番号178231-95-3で特定されるこの化合物は、特に糖代謝調節や酵素阻害作用に関する研究で重要な役割を果たしています。近年、機能性食品や創薬分野での潜在的な応用が期待され、学術界や産業界で関心が高まっています。

化学構造的には、Calystegine B3はノルチジン骨格に複数のヒドロキシル基が結合した特徴的な構造を持ちます。この構造がグリコシダーゼ阻害活性を示す要因となり、糖尿病治療や抗肥満効果との関連性が研究されています。2023年に発表された学術論文では、α-グルコシダーゼに対する選択的阻害能が報告され、血糖値コントロールメカニズムの解明が進められています。

現在の研究トレンドとして、Calystegine B3の持続可能な生産方法に関する検討が活発化しています。従来の植物抽出法に代わり、微生物発酵や酵素変換を利用したバイオテクノロジー的手法の開発が進められています。この背景には、SDGs(持続可能な開発目標)の観点から、環境負荷低減とコスト効率化を両立させる技術への需要増加があります。

健康意識の高まりを受けて、Calystegine B3を含む天然由来成分への消費者関心が急上昇しています。インターネット検索では「Calystegine B3 効果」や「178231-95-3 安全性」といったキーワードが増加傾向にあり、エビデンスベースドな情報提供が求められています。特に中高年層を中心に、生活習慣病予防とアンチエイジング効果への期待が検索クエリに反映されています。

産業応用面では、Calystegine B3を配合したサプリメント製品の開発が加速しています。2024年の市場調査によると、植物性アルカロイドを活用した健康食品の世界市場は前年比15%増と予測されており、機能性表示食品制度の拡大も追い風となっています。ただし、最適投与量や長期摂取影響に関する臨床データの蓄積が今後の課題として指摘されています。

分析法の進歩もCalystegine B3研究を後押ししています。HPLC-MS/MSやNMR分光法などの高度な分析技術により、微量成分の同定や定量が可能になりました。これにより、生体内動態の解明や代謝産物の追跡が精緻に行えるようになり、作用機序の理解が深まっています。最近ではAI予測モデルを活用した構造活性相関解析も試みられています。

今後の展望として、Calystegine B3の多機能性を活かしたマルチターゲットアプローチが期待されています。単一の疾患標的だけでなく、糖代謝・炎症反応・酸化ストレスなど複数の生理経路に働きかける可能性が示唆されており、統合医療や予防医学分野での活用が検討されています。特にメタボリックシンドローム関連研究との相乗効果が注目されるテーマです。

178231-95-3 (Calystegine B3) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)